3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine
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Overview
Description
3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a cyclopropylmethoxy group and a boronate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of a cyclopropylmethanol derivative with the pyridine ring under basic conditions.
Boronate Ester Formation: The boronate ester is introduced through a reaction with a boronic acid or boronic ester derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging or as a precursor for bioactive molecules.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- **3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
Uniqueness
The unique combination of the cyclopropylmethoxy group and the boronate ester in 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine provides distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications or interactions.
Biological Activity
3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H22BNO3
- Molecular Weight : 245.13 g/mol
- IUPAC Name : 3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine
The biological activity of this compound can be attributed to its interaction with specific biological targets. The dioxaborolane moiety is known for its ability to form stable complexes with various biomolecules, which may influence signaling pathways and enzymatic activities.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting proteases and kinases that are critical in cancer progression.
- Receptor Modulation : The pyridine ring can interact with various receptors in the central nervous system (CNS), indicating potential neuropharmacological effects.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Study 1: Anticancer Potential
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a rodent model of neuroinflammation. The results indicated that treatment with the compound reduced levels of pro-inflammatory cytokines and protected neuronal integrity.
Properties
Molecular Formula |
C15H23BN2O3 |
---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-12(13(17)18-8-11)19-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3,(H2,17,18) |
InChI Key |
CMXIBJILDWSRCE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3CC3 |
Origin of Product |
United States |
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